molecular formula C10H17N5O B1476094 (3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 2098065-31-5

(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No.: B1476094
CAS No.: 2098065-31-5
M. Wt: 223.28 g/mol
InChI Key: LKYMMDZMKLPAPQ-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a compound that features both azetidine and piperidine moieties Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(1-methylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-14-4-2-3-8(5-14)10(16)15-6-9(7-15)12-13-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYMMDZMKLPAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the azido group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine rings can be synthesized through cycloaddition reactions or by the ring-opening of aziridines . The piperidine moiety can be introduced through various synthetic routes, including hydrogenation, cyclization, and multicomponent reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding oxides.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the azido group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group would yield an amine, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

Uniqueness

(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is unique due to the presence of both azetidine and piperidine moieties in a single molecule. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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